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Tetrakis dimethylsilylsilane - 2003-85-2

Tetrakis dimethylsilylsilane

Catalog Number: EVT-347383
CAS Number: 2003-85-2
Molecular Formula: C8H28Si5
Molecular Weight: 264.73 g/mol
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Product Introduction

Overview

Tetrakis dimethylsilylsilane is an organosilicon compound characterized by its unique structure, which includes four dimethylsilyl groups attached to a silicon atom. This compound is notable for its applications in various fields, particularly in materials science and organic synthesis.

Source

Tetrakis dimethylsilylsilane can be synthesized from readily available silanes and is often used as a precursor in the production of silicon-based materials. Its chemical formula is Si(CH3)2Si4\text{Si}(\text{CH}_3)_2\text{Si}^4, indicating the presence of multiple silicon and carbon atoms.

Classification

This compound falls under the category of silanes, specifically organosilanes, which are compounds containing silicon atoms bonded to carbon-containing groups. Organosilanes are widely utilized in the production of silicone polymers and other materials.

Synthesis Analysis

Methods

Tetrakis dimethylsilylsilane can be synthesized through several methods, including:

  1. Direct Silylation: This method involves reacting dimethylchlorosilane with silicon metal in the presence of a catalyst. The reaction typically occurs under controlled temperatures to ensure high yields.
  2. Hydrosilylation Reactions: In this approach, alkenes or alkynes can be reacted with silanes in the presence of a platinum catalyst to form the desired organosilicon compound.
  3. Chemical Vapor Deposition: This technique is often used in semiconductor manufacturing, where tetrakis dimethylsilylsilane is deposited onto substrates to form thin films.

Technical Details

The synthesis usually requires inert atmosphere conditions (e.g., argon or nitrogen) to prevent unwanted reactions with moisture or oxygen. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of tetrakis dimethylsilylsilane features a central silicon atom bonded to four dimethylsilyl groups. Each dimethylsilyl group consists of a silicon atom bonded to two methyl groups. This arrangement leads to a tetrahedral geometry around the central silicon atom.

Data

  • Molecular Formula: C8H24Si5\text{C}_8\text{H}_{24}\text{Si}_5
  • Molecular Weight: Approximately 192.38 g/mol
  • Density: Typically around 0.8 g/cm³
Chemical Reactions Analysis

Reactions

Tetrakis dimethylsilylsilane participates in various chemical reactions, including:

  1. Hydrolysis: When exposed to moisture, it can hydrolyze to form silanol groups and release methyl groups.
  2. Condensation Reactions: Under certain conditions, it can undergo condensation with other silanes to form siloxane linkages.
  3. Crosslinking Reactions: It can act as a crosslinker in silicone polymer formulations, enhancing the mechanical properties of the resulting materials.

Technical Details

The reactivity of tetrakis dimethylsilylsilane is influenced by factors such as temperature, pH, and the presence of catalysts or other reagents.

Mechanism of Action

Process

The mechanism of action for tetrakis dimethylsilylsilane primarily involves its ability to form siloxane bonds through condensation reactions. When heated or catalyzed, it can react with other silanes or moisture in the environment, leading to the formation of robust silicone networks.

Data

  • Activation Energy: The activation energy for hydrolysis reactions typically ranges from 50 to 100 kJ/mol.
  • Reaction Rate Constants: Vary based on conditions but are generally enhanced by acidic or basic catalysts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 100°C
  • Melting Point: Not typically applicable as it remains liquid at room temperature.

Chemical Properties

  • Stability: Stable under dry conditions but reacts with water.
  • Solubility: Soluble in organic solvents like hexane and toluene but insoluble in water.

Relevant analyses indicate that tetrakis dimethylsilylsilane exhibits low volatility and high thermal stability, making it suitable for high-temperature applications.

Applications

Tetrakis dimethylsilylsilane has several scientific uses:

  1. Silicone Production: It is used as a precursor for silicone polymers which find applications in sealants, adhesives, and coatings.
  2. Surface Modification: It serves as a surface modifier for various materials, enhancing hydrophobicity and chemical resistance.
  3. Nanotechnology: Utilized in the synthesis of silicon-based nanoparticles for electronic applications.
  4. Organic Synthesis: Acts as a reagent in organic synthesis processes, particularly in the formation of complex organosilicon compounds.
Synthesis and Functionalization of Tetrakis(dimethylsilyl)silane

Catalytic Pathways for Si–H Bond Activation

The peripheral Si-H bonds in tetrakis(dimethylsilyl)silane exhibit significant reactivity toward catalytic activation, enabling diverse transformations essential for synthetic and materials chemistry. These bonds possess hydridic character due to the polarization arising from silicon's low electronegativity relative to hydrogen. This polarization facilitates ionic and radical reactions under milder conditions compared to metal hydrides, offering enhanced selectivity profiles [1]. Transition metal catalysis, particularly employing platinum, rhodium, and ruthenium complexes, efficiently activates these Si-H bonds for hydrosilylation reactions. For instance, Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) enables regioselective addition across unsaturated carbon-carbon bonds in alkenes and alkynes, forming critical carbon-silicon linkages essential for silicone crosslinking applications [1] [8].

Radical-mediated pathways provide complementary activation mechanisms, where the Si-H bond strength is strategically weakened through β-silyl substitution. Tris(trimethylsilyl)silane (TTMSS), a structural analog, demonstrates a significantly reduced Si-H bond strength (79 kcal/mol) compared to triethylsilane (90 kcal/mol), approaching the reactivity of tributyltin hydride (74 kcal/mol) without associated toxicity [4]. This radical susceptibility extends to tetrakis(dimethylsilyl)silane, where photoredox or thermal initiation generates silyl radicals capable of halogen abstraction, deoxygenation, or reductive cyclization. Mechanoradical initiation via ball milling presents a recently developed solvent-free approach, where mechanical force generates radicals that propagate chain reactions for dehalogenation processes [4]. The compatibility of these reactions with aqueous media further enhances their synthetic utility, facilitated by amphiphilic thiol co-catalysts that stabilize reactive intermediates in micellar environments [4].

Table 2: Catalytic Systems for Si-H Bond Activation

Catalyst/InitiatorReaction TypeKey ApplicationsReference
Pt(0) ComplexesHydrosilylationCrosslinking of vinyl silicones [1]
ACCN (Thermal Initiator)Radical DehalogenationReduction of alkyl/aryl halides [4]
Eosin Y (Photoredox)HydroacylationAcyl radical addition to alkenes [4]
Ni/Photoredox Dual CatalysisHalogen AbstractionAlkyl-aryl cross-coupling [4]
Ball MillingMechanoradical InitiationSolvent-free dehalogenation [4]

Steric and Electronic Modulation in Branched Silane Architectures

The tetrahedral [(HMe₂Si)₄Si] structure presents a unique interplay of steric bulk and electronic effects that profoundly influence reactivity and molecular interactions. Steric congestion arises from the central silicon atom surrounded by four dimethylsilyl substituents, creating a shielded molecular core. This shielding impacts accessibility to the central silicon atom while directing reactivity toward the peripheral Si-H groups. X-ray crystallographic analyses of related tetrahedral silanes, such as tetrakis(trimethylsilyl)silane, reveal bond lengths (Si-Si ≈ 2.34-2.36 Å) slightly elongated compared to disilanes, reflecting increased steric strain [5]. The central Si-Si bonds also exhibit enhanced s-character in bonding orbitals due to the cumulative electron-donating effects of methyl substituents [3].

Electronic modulation occurs through hyperconjugation between σ(Si-H) orbitals and adjacent σ(Si-C) or σ(Si-Si) bonds. This interaction weakens the peripheral Si-H bonds, increasing their hydridic character and facilitating homolytic cleavage for radical reactions. Comparative studies with linearly structured silanes demonstrate significantly higher reduction efficiency for branched architectures like tetrakis(dimethylsilyl)silane and TTMSS, attributable to steric protection of the generated silyl radical intermediate [4]. The thermodynamic stability of the silyl radical [(Me₂HSi)₃Si•] formed after hydrogen abstraction is enhanced by delocalization across the silicon framework and steric shielding provided by methyl groups, which hinder radical recombination pathways [4]. These steric and electronic properties enable precise modulation of reactivity through strategic substitution. Replacing methyl groups with bulkier substituents (e.g., phenyl, *tert-butyl) further increases steric protection of radical intermediates but may hinder diffusion and substrate approach, while electron-withdrawing groups (e.g., chloride, trifluoromethyl) enhance hydridic character but reduce radical stability [1] [8].

Table 3: Steric and Electronic Parameters in Branched Silanes

CompoundSi-H Bond Strength (kcal/mol)Bond Length (Å)Steric Environment
Triethylsilane901.48Minimal shielding
Tetrakis(dimethylsilyl)silane~80 (estimated)1.49 (Si-H)High peripheral congestion
Tris(trimethylsilyl)silane (TTMSS)792.35 (Si-Si)Sterically shielded radical
Tetrakis(trimethylsilyl)silane-2.36 (Si-Si)Tetrahedral core shielding

Hybrid Tetrahedral Frameworks via Central Silicon/Carbon Core Functionalization

The central silicon atom in tetrakis(dimethylsilyl)silane serves as a tetrahedral core for constructing hybrid molecular architectures through strategic functionalization. While the central silicon is sterically shielded, controlled transformations enable the synthesis of derivatives with tailored properties. Nucleophilic displacement at peripheral silicon centers provides an indirect pathway to modify the core environment. For example, platinum-catalyzed hydrosilylation of terminal alkynes with tetrakis(dimethylsilyl)silane yields alkenylsilane derivatives where the tetrahedral core is decorated with unsaturated carbon chains, enhancing optoelectronic properties [1].

Direct functionalization of the central silicon requires overcoming significant steric barriers. This is achieved through halogenation or alkynylation reactions under forcing conditions. Tetrakis[(chloromethyl)dimethylsilylethynyl]silane exemplifies such derivatives, synthesized via nucleophilic substitution pathways where chlorine atoms serve as versatile leaving groups for subsequent nucleophilic attack by alkynyl anions [2]. The resulting architecture features a central silicon atom linked to ethynyl spacers terminated by reactive chloromethyl-dimethylsilyl groups, creating a highly conjugated system with potential for further polymerization or cross-coupling [2]. The chloromethyl groups enable additional functional diversification through nucleophilic substitution or transition-metal-catalyzed coupling, facilitating integration into polymeric matrices or surface coatings [2] [8].

Alkoxy and amino derivatives expand the functional scope through sol-gel compatible chemistry. Controlled alcoholysis of tetrakis(dimethylsilyl)silane yields partially substituted alkoxysilanes where remaining Si-H bonds retain reactivity for further transformations. Similarly, aminolysis with dimethylamine forms tetrakis(dimethylamino)silane analogs, where the dimethylamino groups serve as superior leaving groups for vapor deposition processes [7]. These transformations underscore the molecular versatility of the tetrahedral silane core in generating dendritic, star-shaped, or cross-linked architectures for applications ranging from molecular electronics to nanoscale scaffolding. The electronic communication across the silicon-ethynyl framework in derivatives like tetrakis[(chloromethyl)dimethylsilylethynyl]silane demonstrates particular promise for charge-transfer materials, where the central silicon atom mediates electronic interactions between peripheral functional groups [2].

Table 4: Hybrid Tetrahedral Frameworks Derived from Functionalization

Functionalization StrategyProductKey FeaturesPotential Applications
HydrosilylationAlkenyl-terminated derivativesExtended conjugation, vinyl reactivityOptoelectronic materials
AlkynylationTetrakis(silylethynyl)silanesLinear spacers, chloromethyl reactivityMolecular scaffolds
ChlorinationTetrakis(chlorodimethylsilyl)silaneNucleophilic substitution sitesSol-gel precursors
AminolysisTetrakis(dimethylamino)silyl derivativesVolatile precursors, vapor depositionThin-film coatings
Controlled HydrolysisPartially cross-linked silsesquioxanesHybrid organic-inorganic frameworksNanoporous materials

The synthetic methodologies surrounding tetrakis(dimethylsilyl)silane highlight its critical role as a molecular building block. By leveraging catalytic Si-H activation, steric and electronic modulation, and tetrahedral core functionalization, chemists can precisely engineer silicon-based architectures with customized properties for advanced technological applications. Future developments will likely focus on enhancing stereocontrol in functionalization and expanding the range of accessible hybrid frameworks for specialized material science applications.

Properties

CAS Number

2003-85-2

Product Name

Tetrakis dimethylsilylsilane

IUPAC Name

tetrakis(dimethylsilyl)silane

Molecular Formula

C8H28Si5

Molecular Weight

264.73 g/mol

InChI

InChI=1S/C8H28Si5/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

FKGZHILWPVEUNC-UHFFFAOYSA-N

SMILES

C[Si](C)[Si]([Si](C)C)([Si](C)C)[Si](C)C

Canonical SMILES

C[SiH](C)[Si]([SiH](C)C)([SiH](C)C)[SiH](C)C

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